molecular formula C9H7N3O3 B13725369 4-(4-nitrophenoxy)-1H-pyrazole

4-(4-nitrophenoxy)-1H-pyrazole

Cat. No.: B13725369
M. Wt: 205.17 g/mol
InChI Key: IZKUJWPACBORDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)-1H-pyrazole is an organic compound characterized by the presence of a nitrophenoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenoxy)-1H-pyrazole typically involves the reaction of 4-nitrophenol with hydrazine derivatives under controlled conditions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with hydrazine hydrate to form the desired pyrazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Nitrophenoxy)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

  • 4-(4-Nitrophenoxy)phenylboronic acid
  • Hexakis(4-nitrophenoxy)cyclotriphosphazene
  • 4-(4-Nitrophenoxy)benzoic acid

Comparison: 4-(4-Nitrophenoxy)-1H-pyrazole is unique due to the presence of both a nitrophenoxy group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-(4-nitrophenoxy)-1H-pyrazole

InChI

InChI=1S/C9H7N3O3/c13-12(14)7-1-3-8(4-2-7)15-9-5-10-11-6-9/h1-6H,(H,10,11)

InChI Key

IZKUJWPACBORDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.